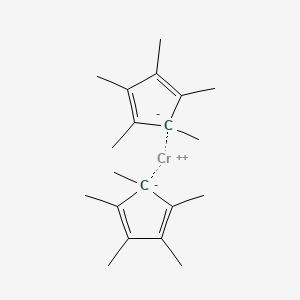
Decamethylchromocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decamethylchromocene, also known as bis(pentamethylcyclopentadienyl)chromium, is an organochromium compound with the formula (\text{Cr[C}_5(\text{CH}_3)_5]_2). It is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. This compound is particularly notable for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Decamethylchromocene can be synthesized through several methods. One common synthetic route involves the reaction of chromium(II) chloride with lithium pentamethylcyclopentadienide in tetrahydrofuran (THF). The reaction proceeds as follows :
[ \text{CrCl}_2 + 2 \text{LiC}_5(\text{CH}_3)_5 \rightarrow \text{Cr[C}_5(\text{CH}_3)_5]_2 + 2 \text{LiCl} ]
This method typically yields high purity this compound. Industrial production methods are similar but often involve scaling up the reaction conditions and optimizing for cost-efficiency and yield .
Chemical Reactions Analysis
Decamethylchromocene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
Oxidation: this compound can be oxidized to form chromium(III) complexes. For example, reaction with oxygen or other oxidizing agents can yield (\text{Cr[C}_5(\text{CH}_3)_5]_2\text{O}).
Reduction: It can be reduced to form chromium(I) species, although these reactions are less common.
Substitution: this compound can undergo ligand substitution reactions where one or both cyclopentadienyl rings are replaced by other ligands.
Scientific Research Applications
Decamethylchromocene has a wide range of applications in scientific research :
Chemistry: It is used as a precursor for the synthesis of various organochromium compounds and as a catalyst in organic reactions.
Biology: Its unique electronic properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its paramagnetic properties.
Industry: It is used in the development of advanced materials, including magnetic materials and conductive polymers.
Mechanism of Action
The mechanism by which decamethylchromocene exerts its effects is primarily through its ability to donate and accept electrons. This makes it a strong reducing agent and allows it to participate in various redox reactions. The molecular targets and pathways involved often include electron transfer processes where this compound can stabilize unusual oxidation states of chromium .
Comparison with Similar Compounds
Decamethylchromocene is unique among metallocenes due to the presence of ten methyl groups, which significantly alter its electronic and steric properties compared to other metallocenes such as ferrocene (bis(cyclopentadienyl)iron) and nickelocene (bis(cyclopentadienyl)nickel) . These modifications result in different reactivity and stability profiles, making this compound particularly useful in applications requiring strong reducing agents .
Similar compounds include:
Ferrocene: (\text{Fe[C}_5\text{H}_5]_2)
Nickelocene: (\text{Ni[C}_5\text{H}_5]_2)
Chromocene: (\text{Cr[C}_5\text{H}_5]_2)
Each of these compounds has its own unique set of properties and applications, but this compound stands out due to its enhanced stability and reactivity .
Properties
Molecular Formula |
C20H30Cr |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
chromium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
KZCDXNZVNRLDFN-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















